TC14012

CXCR7 agonism Beta-arrestin recruitment Chemokine receptor pharmacology

TC14012 is the only peptidomimetic that combines CXCR4 Gαi inverse agonism with potent CXCR7 agonism (EC50=350 nM). Unlike AMD3100 (weak CXCR7 agonist, EC50=140 μM), TC14012 activates CXCR7 400-fold more potently. This dual profile enables pathway-biased modulation—suppressing Gαi signaling while engaging β-arrestin2 recruitment—unattainable with generic CXCR4 antagonists. Essential for cancer metastasis, HIV, and stem cell mobilization studies where receptor crosstalk determines outcome.

Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
Cat. No. B549130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC14012
Molecular FormulaC90H140N34O19S2
Molecular Weight2066.4 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
InChIInChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeySGDDHDBBOJNZKY-LNDHEDFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
Storage-20°C

TC14012 (368874-34-4): A Dual-Acting Peptidomimetic CXCR4 Antagonist and CXCR7 Agonist for Advanced Chemokine Pathway Research


TC14012 (CAS 368874-34-4) is a cyclic peptidomimetic compound that acts as a selective antagonist of the CXCR4 chemokine receptor and a potent agonist of the atypical chemokine receptor CXCR7 (ACKR3) [1][2]. As a serum-stable derivative of the parent peptide T140, TC14012 exhibits a CXCR4 antagonistic IC50 of 19.3 nM and a CXCR7 agonistic EC50 of 350 nM for recruiting β-arrestin 2 [2][3]. The compound's unique dual-receptor profile distinguishes it from classical CXCR4 antagonists and positions it as a critical tool for dissecting the complex interplay between the CXCR4 and CXCR7 signaling axes in cancer, HIV, and stem cell biology.

Why In-Class CXCR4 Antagonists Like AMD3100 or T140 Cannot Substitute for TC14012 in CXCR4/CXCR7 Axis Research


Procurement of a generic CXCR4 antagonist in place of TC14012 carries substantial experimental risk due to the compound's distinct and quantifiable dual-receptor pharmacology. Unlike the clinically approved small molecule antagonist AMD3100 (Plerixafor), which acts as a weak agonist on CXCR7 (EC50 = 140 μM) [1], TC14012 is a highly potent CXCR7 agonist (EC50 = 350 nM)—a 400-fold increase in potency [1]. Furthermore, in contrast to its parent peptide T140, which exhibits no CXCR7 agonism [2], TC14012 gains this unique functional profile through C-terminal amidation [2]. More critically, TC14012 acts as an inverse agonist on the CXCR4 Gαi pathway while remaining an antagonist on the β-arrestin2 recruitment pathway, a functional signature not shared by neutral antagonists like AMD3100 [3]. Substitution with a generic CXCR4 blocker would therefore fail to engage CXCR7-mediated β-arrestin signaling, eliminate pathway-biased modulation of CXCR4, and fundamentally alter the biological outcome in models of cancer metastasis, stem cell mobilization, and HIV infection.

TC14012 Product-Specific Evidence Guide: Quantified Differentiation for Scientific Procurement


TC14012 Exhibits 400-Fold Higher Potency as a CXCR7 Agonist Compared to the Clinical CXCR4 Antagonist AMD3100

In a direct head-to-head comparison, TC14012 demonstrated dramatically superior potency as a CXCR7 agonist relative to AMD3100, the most widely used clinical CXCR4 antagonist. The EC50 for β-arrestin recruitment to CXCR7 was 350 nM for TC14012, compared to 140 μM for AMD3100, representing a 400-fold enhancement in potency [1]. TC14012's potency on CXCR7 is within one log of the endogenous ligand CXCL12 (EC50 = 30 nM), whereas AMD3100 is 4,600-fold weaker than CXCL12 [1]. This quantitative difference is critical for studies investigating CXCR7-mediated β-arrestin signaling.

CXCR7 agonism Beta-arrestin recruitment Chemokine receptor pharmacology

TC14012 Uniquely Functions as a CXCR4 Inverse Agonist on Gαi Signaling While Blocking β-Arrestin2 Recruitment, a Profile Not Shared by AMD3100

Functional pathway analysis reveals that TC14012 possesses a distinct pharmacological signature on CXCR4 not exhibited by the clinical antagonist AMD3100. While AMD3100 acts as a neutral antagonist on both the Gαi and β-arrestin2 pathways, TC14012 functions as an inverse agonist on Gαi signaling (reducing basal activity) while simultaneously acting as an antagonist on β-arrestin2 recruitment [1]. This biased modulation of CXCR4 downstream signaling cascades is a quantifiable and mechanistically significant differentiator.

Biased signaling G protein-coupled receptor Inverse agonism Stem cell mobilization

C-Terminal Amidation Confers TC14012 with CXCR7 Agonist Activity Absent in the Parent Peptide T140

A key structural determinant differentiates TC14012 from its closely related analog, the parent peptide T140. While T140 is a potent CXCR4 antagonist, it exhibits no detectable CXCR7 agonist activity [1]. Molecular analysis revealed that C-terminal amidation in TC14012 relieves conformational constraints present in the T140 pharmacophore, enabling productive engagement and activation of the CXCR7 β-arrestin pathway [1]. Consequently, T140 cannot substitute for TC14012 in any assay requiring CXCR7 activation or investigation of dual CXCR4/CXCR7 modulation.

Peptidomimetic Structure-activity relationship CXCR7 activation T140 derivative

TC14012 Antagonizes Stromal Cell-Mediated Protection of CLL Cells from Apoptosis with Comparable Potency to TN14003

In a functional comparison of potent CXCR4 peptide antagonists (T140, TC14012, TN14003) for their ability to modulate chronic lymphocytic leukemia (CLL) cell biology, TC14012 and TN14003 both effectively antagonized the antiapoptotic effects of synthetic CXCL12 and reversed stromal cell-mediated protection of CLL cells from spontaneous apoptosis [1]. The study confirmed that both TC14012 and TN14003 resensitized CLL cells cultured with stromal cells to fludarabine-induced apoptosis [1]. This establishes TC14012 as functionally equivalent to TN14003 in this disease-relevant assay while possessing the added value of CXCR7 agonism.

Chronic lymphocytic leukemia Chemoprotection CXCL12 Apoptosis

TC14012 Demonstrates Preferential Reduction of Basal Gαi Activity Without Affecting β-Arrestin2 Recruitment, Supporting Stem Cell Mobilization Development

A detailed analysis of CXCR4 constitutive activity mutants revealed a therapeutically relevant differential property of TC14012. Using constitutively active (N119S) and inactive (R134A) CXCR4 mutants, TC14012 was found to further reduce basal Gαi activity without affecting β-arrestin2 recruitment [1]. In contrast, the clinical agent AMD3100 simply antagonized both pathways [1]. The authors explicitly conclude that this profile makes TC14012 preferable for development in stem cell mobilization trials, as it may reduce side effects associated with the disruption of β-arrestin2-mediated receptor trafficking [1].

Stem cell mobilization Hematopoietic stem cells Constitutive activity BRET

TC14012-Derived Radiotracer ([18F]FP-Ac-TC14012) Enables Specific In Vivo PET Imaging of CXCR4-Positive Tumors

The unique binding properties of the TC14012 scaffold have been leveraged for in vivo diagnostic applications. A 18F-labeled derivative, [18F]FP-Ac-TC14012, demonstrated high tumor uptake and excellent tumor-to-background contrast in murine xenograft models, allowing clear visualization of CXCR4-positive tumors by PET [1]. Compared to a 4-fluorobenzoate-labeled analog ([18F]FB-Ac-TC14012), the FP-labeled version showed higher tumor uptake and lower nonspecific binding [1]. This application is distinct from standard small molecule CXCR4 imaging agents due to the peptide's specific binding mode.

PET imaging Radiotracer CXCR4 expression In vivo diagnostics

High-Value Research and Preclinical Application Scenarios for TC14012


Dissecting Biased Signaling at the CXCR4 Receptor: Gαi vs. β-Arrestin Pathways

TC14012 is uniquely suited for experiments designed to delineate the functional consequences of Gαi versus β-arrestin2 signaling downstream of CXCR4. As established, TC14012 acts as an inverse agonist on Gαi while blocking β-arrestin2 recruitment, a profile distinct from neutral antagonists like AMD3100 [1]. This makes it an essential chemical probe for studying ligand-biased signaling, receptor trafficking, and the development of next-generation therapeutics targeting specific CXCR4 signaling arms. Researchers can use TC14012 to selectively silence Gαi-mediated pathways while preserving or monitoring β-arrestin-dependent events.

Investigating CXCR7-Mediated β-Arrestin Signaling and Tumor-Stroma Interactions

For studies focused on the atypical chemokine receptor CXCR7 (ACKR3), TC14012 is a critical reagent. Its potent CXCR7 agonist activity (EC50 = 350 nM) [2] is 400-fold stronger than that of the clinical drug AMD3100 [2], enabling robust activation of the β-arrestin pathway at relevant concentrations. This is particularly valuable in cancer research for investigating CXCR7's role in tumor growth, metastasis, and endothelial cell biology, including the modulation of endothelial necroptosis and trans-endothelial migration of tumor cells [3].

Dual Modulation of the CXCR4/CXCR7 Axis in Hematological Malignancies and Stem Cell Mobilization

In models of chronic lymphocytic leukemia (CLL) and other hematological cancers, TC14012 effectively disrupts the protective tumor microenvironment by antagonizing CXCR4-mediated stromal protection from apoptosis, with potency comparable to TN14003 [4]. Crucially, its simultaneous inverse agonism on CXCR4 Gαi signaling [1] and potent CXCR7 agonism [2] provide a unique dual-receptor modulation profile. This is particularly relevant for hematopoietic stem cell mobilization research, where the compound's biased signaling signature is hypothesized to improve mobilization efficacy while reducing side effects associated with β-arrestin pathway disruption [1].

Development of CXCR4-Targeted In Vivo Imaging Agents and Theranostics

The TC14012 peptide scaffold serves as a validated platform for developing CXCR4-targeted imaging agents. Studies using the 18F-labeled derivative [18F]FP-Ac-TC14012 have demonstrated its utility for in vivo PET imaging, showing high specific tumor uptake and superior contrast compared to other labeling strategies [5]. This application scenario is relevant for preclinical oncology research requiring non-invasive monitoring of CXCR4 expression, as well as for the development of peptide-based theranostic pairs for CXCR4-positive malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC14012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.